molecular formula C35H37NO6 B408723 2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B408723
M. Wt: 567.7g/mol
InChI Key: RMQWLSHWSJRQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of 2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves several steps, including the formation of the quinoline core and the introduction of various substituents. The synthetic route typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the condensation of an aniline, an aldehyde, and an alkene.

    Introduction of Substituents: The phenoxyethyl, methoxy, and propoxy groups are introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves the coupling of the quinoline core with the phenyl and carboxylate groups under specific reaction conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    2-Phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: This compound has a similar structure but differs in the core ring system.

    2-Phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another similar compound with slight variations in the substituents and core structure.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C35H37NO6

Molecular Weight

567.7g/mol

IUPAC Name

2-phenoxyethyl 4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C35H37NO6/c1-4-17-41-30-16-15-25(22-31(30)39-3)33-32(35(38)42-19-18-40-27-13-9-6-10-14-27)23(2)36-28-20-26(21-29(37)34(28)33)24-11-7-5-8-12-24/h5-16,22,26,33,36H,4,17-21H2,1-3H3

InChI Key

RMQWLSHWSJRQQQ-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCOC5=CC=CC=C5)C)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)OCCOC5=CC=CC=C5)C)OC

Origin of Product

United States

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